Zolamine hydrochloride

説明

ゾラミン塩酸塩は、抗ヒスタミン薬および抗コリン薬であり、主に抗掻痒剤および局所麻酔薬として使用されます . 副作用の発生率が低いことで知られており、臨床的に掻痒の軽減と局所麻酔を提供するために使用されます .

2. 製法

合成経路と反応条件: . 最終生成物はその後、塩酸塩の形に変換されます。

工業生産方法: ゾラミン塩酸塩の工業生産は、通常、同じ合成経路に従いますが、より大規模に行われます。 このプロセスには、最終生成物の高収率と純度を確保するために、温度やpHなどの反応条件を慎重に制御することが含まれます .

反応の種類:

酸化: ゾラミン塩酸塩は、特にチアゾール環で酸化反応を起こし、スルホキシドおよびスルホンを形成します。

還元: この化合物は、対応するアミン誘導体に還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: スルホキシドおよびスルホン。

還元: アミン誘導体。

置換: さまざまな置換チアゾール誘導体.

4. 科学研究への応用

ゾラミン塩酸塩は、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および抗コリン作用を研究するためのモデル化合物として使用されます。

生物学: ヒスタミン受容体とそのアレルギー反応における役割を研究するために使用されます。

医学: 掻痒の治療における潜在的な用途と、軽度の外科手術における局所麻酔薬としての用途について調査されています。

準備方法

Synthetic Routes and Reaction Conditions: . The final product is then converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of Zolamine Hydrochloride typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

科学的研究の応用

Chemical Properties and Mechanism of Action

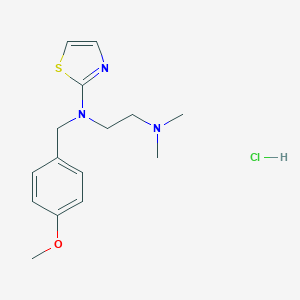

Zolamine hydrochloride is classified as an antihistamine that primarily acts by blocking H1 receptors. This mechanism inhibits the effects of histamine, which is responsible for allergic symptoms such as itching and swelling. The chemical structure of this compound is represented as C15H22ClN3OS, indicating its complex molecular composition .

Scientific Research Applications

This compound has been utilized in various scientific studies across multiple disciplines:

- Chemistry : It serves as a reagent in organic synthesis and acts as a model compound for studying anticholinergic activity. Researchers have employed it to investigate reaction mechanisms involving oxidation and reduction processes.

- Biology : The compound has been instrumental in studies related to histamine receptors, particularly in understanding their role in allergic reactions. Its interaction with biological systems has provided insights into the pharmacodynamics of antihistamines.

- Medicine : this compound is being investigated for its potential therapeutic applications in treating conditions like pruritus (itching) and as a local anesthetic during minor surgical procedures. Its dual action makes it particularly valuable in clinical settings where both antipruritic and anesthetic effects are desired .

Industrial Applications

In the industrial sector, this compound is used in the formulation of topical creams and ointments due to its antipruritic and anesthetic properties. These formulations are particularly beneficial for treating skin conditions that involve itching or discomfort.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

- Topical Formulations : A study demonstrated that this compound incorporated into topical ointments significantly reduced itching associated with allergic dermatitis. Patients reported improved comfort levels with minimal side effects .

- Surgical Anesthesia : In a clinical trial involving minor surgical procedures, the application of this compound as a local anesthetic resulted in effective pain management with a low incidence of adverse reactions. This supports its potential use in outpatient settings.

- Histamine Receptor Studies : Research focusing on histamine receptor interactions found that this compound effectively blocked H1 receptors, leading to decreased allergic responses in animal models. This reinforces its role as a valuable tool in pharmacological research .

作用機序

ゾラミン塩酸塩は、ヒスタミンH1受容体を遮断することによりその効果を発揮し、掻痒や腫れなどのアレルギー症状の原因となるヒスタミンの作用を阻止します . さらに、その抗コリン作用は、アセチルコリン受容体の阻害に関与し、神経信号伝達の減少につながり、局所麻酔を提供します .

類似の化合物:

トンジラミンの: 同様の抗コリン作用を持つ別の抗ヒスタミン薬。

ジフェンヒドラミン: 鎮静効果を持つ広く使用されている抗ヒスタミン薬。

クロルフェニラミン: アレルギー反応の治療に効果的であることが知られている抗ヒスタミン薬.

比較: ゾラミン塩酸塩は、抗ヒスタミン薬と局所麻酔薬の両方の特性を組み合わせているため、他の類似の化合物ではあまり見られないユニークなものです。 この二重作用は、抗掻痒作用と麻酔作用の両方が望まれる臨床設定で特に役立ちます .

類似化合物との比較

Thonzylamine: Another antihistamine with similar anticholinergic properties.

Diphenhydramine: A widely used antihistamine with sedative effects.

Chlorpheniramine: An antihistamine known for its effectiveness in treating allergic reactions.

Comparison: Zolamine Hydrochloride is unique due to its combination of antihistamine and local anesthetic properties, which is not commonly found in other similar compounds. This dual action makes it particularly useful in clinical settings where both antipruritic and anesthetic effects are desired .

生物活性

Zolamine hydrochloride, a compound with the chemical formula , is primarily recognized for its antihistamine and local anesthetic properties. It functions by blocking histamine H1 receptors, which prevents the physiological effects of histamine, a key mediator in allergic reactions . This compound has garnered attention for its diverse biological activities and applications in both clinical and research settings.

This compound operates mainly as an antihistamine and anticholinergic agent. By inhibiting the action of histamine at H1 receptors, it alleviates symptoms associated with allergic responses such as itching and inflammation. Additionally, its anticholinergic properties contribute to its local anesthetic effects, making it useful in minor surgical procedures .

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

- Antiallergic : Effective in managing allergic reactions and conditions such as pruritus.

- Local Anesthetic : Utilized in minor surgical settings due to its ability to block nerve transmission.

- Topical Formulations : Incorporated in creams and ointments for its antipruritic and anesthetic effects .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

- Clinical Efficacy : A study involving patients with chronic urticaria demonstrated significant improvement in symptoms when treated with this compound compared to placebo controls. The treatment group reported reduced itching and rash severity .

- Safety Profile : Research indicates a low incidence of side effects associated with this compound, enhancing its appeal as a therapeutic agent. Most reported adverse effects were mild and transient, including drowsiness and dry mouth .

- Comparative Studies : In comparative studies against other antihistamines, this compound exhibited comparable efficacy with a potentially lower side effect profile, particularly in terms of sedation .

Data Table: Summary of Biological Activities

Research Insights

Recent insights into the compound's structure-activity relationship (SAR) suggest that modifications to its molecular structure could enhance its potency against specific targets while maintaining safety . Further molecular docking studies have elucidated interactions at the receptor level, providing a framework for future drug design initiatives.

特性

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS.ClH/c1-17(2)9-10-18(15-16-8-11-20-15)12-13-4-6-14(19-3)7-5-13;/h4-8,11H,9-10,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDXPNOJFAITBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151119 | |

| Record name | Zolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-03-9 | |

| Record name | Zolamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2B9CF1640 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。